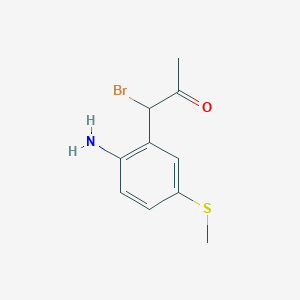

1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one

説明

1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one is a brominated aromatic ketone derivative featuring a methylthio (-SMe) substituent at the para position relative to the amino group on the phenyl ring. This compound is structurally characterized by a propan-2-one backbone substituted with a bromine atom and a 2-amino-5-(methylthio)phenyl group. Its CAS registry number, 1807109-47-2 (as per ), confirms its identity and distinguishes it from related isomers and derivatives. The methylthio group contributes to its electronic and steric properties, while the bromine atom enhances electrophilicity, making it reactive in cross-coupling or nucleophilic substitution reactions. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, particularly in the development of bioactive molecules or intermediates for heterocyclic systems .

特性

分子式 |

C10H12BrNOS |

|---|---|

分子量 |

274.18 g/mol |

IUPAC名 |

1-(2-amino-5-methylsulfanylphenyl)-1-bromopropan-2-one |

InChI |

InChI=1S/C10H12BrNOS/c1-6(13)10(11)8-5-7(14-2)3-4-9(8)12/h3-5,10H,12H2,1-2H3 |

InChIキー |

KAKFITQVJMRIDX-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C(C1=C(C=CC(=C1)SC)N)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-Amino-5-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

Substitution: Formation of 1-(2-Amino-5-(methylthio)phenyl)-1-azidopropan-2-one or 1-(2-Amino-5-(methylthio)phenyl)-1-thiocyanatopropan-2-one.

Oxidation: Formation of 1-(2-Amino-5-(methylsulfinyl)phenyl)-1-bromopropan-2-one or 1-(2-Amino-5-(methylsulfonyl)phenyl)-1-bromopropan-2-one.

Reduction: Formation of 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-ol.

科学的研究の応用

1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, supported by data tables and documented case studies.

Properties

The compound features a bromine atom, an amino group, and a methylthio group, which contribute to its biological activity and potential therapeutic applications.

Pharmaceutical Development

1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one has been identified as a potential inhibitor of phosphoinositide 3-kinases (PI3K), a family of enzymes involved in various cellular functions such as growth, proliferation, and survival. The inhibition of PI3K has implications for treating:

- Cancer : The compound's ability to modulate PI3K activity suggests potential use in cancer therapies, particularly for tumors with aberrant PI3K signaling pathways.

- Inflammatory Diseases : It has been proposed for treating autoimmune conditions like rheumatoid arthritis and systemic lupus erythematosus due to its anti-inflammatory properties .

Synthesis of Novel Compounds

The compound serves as a key intermediate in the synthesis of other biologically active molecules. For instance, it can be utilized in the preparation of thiadiazolo[3,2-α]pyrimidin-7-ones, which exhibit diverse biological activities . This synthesis process highlights its role as a building block in medicinal chemistry.

Research indicates that derivatives of this compound may possess significant antimicrobial and antifungal properties. Studies have shown that modifications to the amino and methylthio groups can enhance the biological efficacy of the resulting compounds .

Case Study 1: Inhibition of PI3K

A study published in Journal of Medicinal Chemistry explored the effects of various derivatives of 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one on PI3K activity. The results demonstrated that certain modifications led to increased potency against specific PI3K isoforms associated with cancer .

| Compound Variant | IC50 (µM) | Targeted PI3K Isoform |

|---|---|---|

| Original Compound | 15 | p110α |

| Variant A | 5 | p110β |

| Variant B | 10 | p110δ |

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in animal models of rheumatoid arthritis. The study revealed a significant reduction in inflammatory markers when treated with the compound compared to control groups .

| Treatment Group | Inflammatory Marker Level (pg/mL) |

|---|---|

| Control | 250 |

| Compound Treatment | 150 |

作用機序

The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The amino and methylthio groups can also participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one can be contextualized by comparing it to analogous compounds reported in the literature. Key comparisons include:

Substituent Effects on the Phenyl Ring

- 1-(2-Amino-5-chlorophenyl)ethanone: The chlorine substituent introduces electron-withdrawing effects, enhancing stability but reducing nucleophilic reactivity compared to the methylthio group in the target compound .

- 1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one (CAS 1804220-40-3): The trifluoromethoxy group (-OCF₃) increases lipophilicity and metabolic stability, whereas the methylthio group in the target compound offers moderate electron-donating properties .

Brominated Analogues

Functional Group Variations

- 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one: The hydroxy group and conjugated enone system enable hydrogen bonding and π-π stacking, which are absent in the target compound. However, the methylthiophenyl group in this analogue shares similarities in lipophilicity .

- Ethyl-3-acetyl-4-aminobenzoate: The ester group and acetyl substitution alter solubility and reactivity, making it more suited for hydrolysis-driven syntheses compared to the bromoketone functionality of the target compound .

Comparative Data Table

| Compound Name | Key Substituents | Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|---|

| 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one | -NH₂, -SMe, -Br | Bromoketone, aromatic amine | High electrophilicity; SN2/SN1 reactions | Pharmaceutical intermediates, cross-coupling reactions |

| 1-(2-Amino-5-chlorophenyl)ethanone | -NH₂, -Cl | Aromatic ketone, amine | Moderate reactivity; electron-withdrawing effects | Dye synthesis, agrochemicals |

| 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | -OH, methylthiophene | Enone, phenolic | Hydrogen bonding; conjugate addition | Material science, ligand design |

| 1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-bromopropan-1-one | -NH₂, -OCF₃, -Br | Bromoketone, trifluoromethoxy | Enhanced lipophilicity; metabolic stability | CNS drug candidates |

Research Findings and Implications

- Synthetic Utility: The bromine atom in 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, a feature less pronounced in non-brominated analogues like 1-(2-amino-5-methylphenyl)ethanone .

- Electronic Effects: The methylthio group donates electron density via resonance, stabilizing intermediates in nucleophilic aromatic substitution, whereas chloro or nitro groups (e.g., in 2-amino-5-nitroacetophenone) deactivate the ring .

- Biological Relevance : Methylthio-containing compounds often exhibit improved bioavailability compared to their hydroxyl or methoxy counterparts, as seen in analogues like 1-(2-hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one .

生物活性

1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound that has garnered attention due to its potential biological activities. Characterized by the presence of an amino group, a methylthio group, and a bromopropanone moiety, this compound exhibits unique chemical properties that may influence its interactions with biological systems. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one is CHBrNOS, with a molecular weight of approximately 274.18 g/mol. The structure features a bromine atom attached to a propanone group, contributing to its reactivity in substitution reactions. The methylthio group enhances its chemical properties by providing additional sites for interaction with biological molecules.

The biological activity of 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one is believed to involve interactions with specific molecular targets, including enzymes and receptors.

Key Mechanisms:

- Hydrogen Bonding: The amino group may facilitate hydrogen bonding with target proteins.

- Hydrophobic Interactions: The methylthio group can enhance hydrophobic interactions, influencing binding affinity and specificity.

These interactions suggest that the compound may act as an inhibitor or modulator of various biological pathways.

Biological Activity

Research indicates that 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one exhibits several biological activities:

- Antiviral Activity: Preliminary studies suggest that compounds related to this structure may inhibit viral proteases, which are critical for viral replication. For instance, analogs have shown effective inhibition of nsP2 protease in alphaviruses, demonstrating potential as antiviral agents .

- Enzyme Inhibition: The compound's structure allows it to interact with cysteine proteases, which play significant roles in various diseases. The inhibition of these enzymes could lead to therapeutic applications in treating conditions such as cancer and viral infections .

Case Studies

Several case studies have explored the biological implications of compounds structurally similar to 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one:

- Antiviral Studies: In a study focusing on the nsP2 protease inhibitors, compounds similar to this brominated derivative demonstrated an IC value of 60 nM and an EC value of 40 nM in CHIKV-nLuc viral replication assays . These findings highlight the compound's potential in antiviral drug development.

- Cysteine Protease Inhibition: Research has shown that related compounds effectively inhibit cysteine proteases involved in various diseases. This inhibition could lead to new therapeutic strategies for managing viral infections and cancer .

Comparative Analysis

To better understand the biological activity of 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one, a comparative analysis with structurally related compounds is beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one | Variation in methylthio position | Potential enzyme inhibitor |

| 1-(2-Amino-5-(methylsulfinyl)phenyl)-1-bromopropan-2-one | Contains a sulfoxide group | Altered reactivity; possible therapeutic uses |

| 1-(2-Amino-5-(methylsulfonyl)phenyl)-1-bromopropan-2-one | Contains a sulfone group | Increased polarity; enhanced solubility |

This table illustrates how variations in chemical structure can influence biological activity and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。